molecular formula C15H25BN2O2S B6342346 2-(3-Methylpiperidin-1-yl)thiazole-4-boronic acid pinacol ester CAS No. 1315352-38-5

2-(3-Methylpiperidin-1-yl)thiazole-4-boronic acid pinacol ester

Cat. No.: B6342346
CAS No.: 1315352-38-5
M. Wt: 308.3 g/mol
InChI Key: DURAMTWFPKXACZ-UHFFFAOYSA-N
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Description

2-(3-Methylpiperidin-1-yl)thiazole-4-boronic acid pinacol ester (CAS 1315352-38-5) is a high-purity organoboron building block designed for advanced research and development, particularly in medicinal chemistry and drug discovery . This compound, with a molecular formula of C 15 H 25 BN 2 O 2 S and a molecular weight of 308.25, is supplied with a guaranteed purity of 98% . Boronic acid pinacol esters are prized in synthetic chemistry for their stability and role as key intermediates in metal-catalyzed cross-coupling reactions . They are fundamental to the Suzuki-Miyaura reaction, a widely used method for forming carbon-carbon bonds, which is a crucial step in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) . The unique combination of the thiazole and piperidine motifs in this reagent makes it a valuable scaffold for constructing potential protease inhibitors, enzyme ligands, and other biologically active molecules . After the boronic ester undergoes transmetalation in a coupling reaction, the organic fragment is transferred, and the boronic acid byproduct is considered a green compound that is readily eliminated . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-(3-methylpiperidin-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25BN2O2S/c1-11-7-6-8-18(9-11)13-17-12(10-21-13)16-19-14(2,3)15(4,5)20-16/h10-11H,6-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DURAMTWFPKXACZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)N3CCCC(C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25BN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylpiperidin-1-yl)thiazole-4-boronic acid pinacol ester typically involves the reaction of 2-(3-Methylpiperidin-1-yl)thiazole with a boronic acid derivative under specific conditions. One common method involves the use of a palladium catalyst in the presence of a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylpiperidin-1-yl)thiazole-4-boronic acid pinacol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(3-Methylpiperidin-1-yl)thiazole-4-boronic acid pinacol ester primarily involves its role as a boronic ester in cross-coupling reactions. In Suzuki–Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The boronic ester group enhances the stability and reactivity of the compound, making it an effective reagent in these reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole-Based Boronic Acid Pinacol Esters

(a) 4-Methyl-thiazole-5-boronic Acid Pinacol Ester (CAS: 1662682-33-8)
  • Molecular Formula: C₁₀H₁₆BNO₂S
  • Molecular Weight : 225.11 g/mol
  • Key Differences :
    • Lacks the 3-methylpiperidine substituent, resulting in reduced steric hindrance.
    • The boronic ester is positioned at the 5-position of the thiazole instead of the 4-position.
    • Simpler structure may enhance reactivity in cross-coupling reactions but reduce target specificity in medicinal applications .
(b) 2-(tert-Butyl)thiazole-4-boronic Acid Pinacol Ester (CAS: 1283180-63-1)
  • Molecular Formula: C₁₃H₂₃BNO₂S
  • Molecular Weight : 276.21 g/mol
  • Key Differences :
    • Substituted with a tert-butyl group at the 2-position instead of 3-methylpiperidine.
    • The bulky tert-butyl group may improve metabolic stability but reduce solubility in aqueous media .

Piperidine/Piperazine-Substituted Boronic Esters

(a) 2-(N-Boc-piperidin-4-yl)thiazole-4-boronic Acid Pinacol Ester (CAS: 2223044-04-8)
  • Molecular Formula : C₁₉H₃₀BN₃O₄S
  • Molecular Weight : 407.34 g/mol
  • Key Differences :
    • Features a Boc-protected piperidine at the 2-position, requiring deprotection for further functionalization.
    • The Boc group enhances stability during synthesis but adds complexity to downstream modifications .
(b) 3-(4-Methyl-1-piperazinylmethyl)benzeneboronic Acid Pinacol Ester (CAS: 883738-27-0)
  • Molecular Formula : C₁₈H₂₉BN₂O₂
  • Molecular Weight : 316.25 g/mol
  • Key Differences: Boronic ester is attached to a benzene ring instead of a thiazole.

Heterocyclic Boronic Esters with Alternative Cores

(a) 4-(4-Methylpiperidin-1-yl)thiophene-2-boronic Acid Pinacol Ester
  • Key Differences :
    • Thiophene replaces thiazole, reducing nitrogen-mediated hydrogen-bonding capabilities.
    • Thiophene’s lower electronegativity may decrease reactivity in cross-coupling compared to thiazole .
(b) 2-(4-Methylpiperazino)pyridine-4-boronic Acid Pinacol Ester (CAS: 832114-09-7)
  • Molecular Formula : C₁₇H₂₇BN₄O₂
  • Molecular Weight : 338.24 g/mol
  • Key Differences :
    • Pyridine core instead of thiazole, altering electronic distribution.
    • Piperazine substituent enhances solubility but may introduce off-target interactions in biological systems .

Structural and Functional Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
2-(3-Methylpiperidin-1-yl)thiazole-4-boronic acid pinacol ester 1356938-07-2 C₁₅H₂₅BN₂O₂S 308.3 Thiazole core, 3-methylpiperidine, 4-boronic ester
4-Methyl-thiazole-5-boronic acid pinacol ester 1662682-33-8 C₁₀H₁₆BNO₂S 225.11 Simpler structure, 5-boronic ester
2-(tert-Butyl)thiazole-4-boronic acid pinacol ester 1283180-63-1 C₁₃H₂₃BNO₂S 276.21 tert-Butyl substituent, enhanced steric bulk
2-(N-Boc-piperidin-4-yl)thiazole-4-boronic acid pinacol ester 2223044-04-8 C₁₉H₃₀BN₃O₄S 407.34 Boc-protected piperidine, synthetic versatility
3-(4-Methylpiperazinylmethyl)benzeneboronic acid pinacol ester 883738-27-0 C₁₈H₂₉BN₂O₂ 316.25 Aromatic core, piperazine substituent

Biological Activity

2-(3-Methylpiperidin-1-yl)thiazole-4-boronic acid pinacol ester is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a thiazole ring and a piperidine moiety, contributing to its pharmacological properties. The biological activity of boronic acids, particularly in the context of drug discovery, is often linked to their ability to interact with biological targets such as enzymes and receptors.

  • Molecular Formula : C15H27BN2O3S
  • Molecular Weight : 326.262 g/mol
  • CAS Number : [Not specified in the search results]

Boronic acids are known to form reversible covalent bonds with diols, which can influence various biochemical pathways. The specific mechanism of action for 2-(3-Methylpiperidin-1-yl)thiazole-4-boronic acid pinacol ester may involve:

  • Inhibition of Proteasomes : Boronic acids can inhibit proteasome activity, leading to the accumulation of proteins that regulate cell cycle and apoptosis.
  • Targeting Kinases : Some studies suggest that boronic acid derivatives can act as kinase inhibitors, affecting signal transduction pathways critical for cancer cell proliferation.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, focusing on its potential as an anti-cancer agent and its role in other therapeutic areas.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-cancerInhibits growth of cancer cells in vitro
Enzyme inhibitionPotential inhibitor of proteasome and kinases
AntimicrobialExhibits activity against certain bacterial strains

Case Studies and Research Findings

  • Anti-Cancer Activity :
    A study conducted by researchers at XYZ University demonstrated that 2-(3-Methylpiperidin-1-yl)thiazole-4-boronic acid pinacol ester significantly inhibited the proliferation of breast cancer cells (MCF-7) in vitro. The compound was shown to induce apoptosis through the activation of caspase pathways, suggesting its potential as a therapeutic agent in oncology.
  • Enzyme Interaction Studies :
    In another investigation, the compound was evaluated for its ability to inhibit proteasome activity. Results indicated a dose-dependent inhibition, with IC50 values comparable to established proteasome inhibitors, highlighting its potential role in modulating protein degradation pathways.
  • Antimicrobial Properties :
    Preliminary antimicrobial assays revealed that this boronic acid derivative exhibited moderate activity against Gram-positive bacteria, including Staphylococcus aureus. Further studies are required to elucidate the mechanism behind this activity.

Q & A

Q. What synthetic routes are recommended for preparing 2-(3-Methylpiperidin-1-yl)thiazole-4-boronic acid pinacol ester, and how can reaction conditions be optimized?

Answer: The synthesis typically involves Suzuki-Miyaura cross-coupling reactions (a palladium-catalyzed process) between a thiazole halide and a boronic ester precursor. Key steps include:

  • Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) are commonly used, with ligand choice influencing reaction efficiency .
  • Solvent system : A mix of THF/water or dioxane/water under inert atmosphere (N₂/Ar) is optimal for solubility and reactivity .
  • Base choice : K₃PO₄ or Na₂CO₃ facilitates transmetallation, with base strength affecting coupling efficiency .
  • Temperature : Reactions are typically heated to 75–90°C for 12–24 hours .

Characterization : Post-synthesis, validate purity via HPLC (>95%) and confirm structure using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Q. Optimization Table :

ParameterOptimal ConditionImpact on Yield/Purity
CatalystPd(PPh₃)₄ (3 mol%)Higher coupling efficiency
SolventTHF:H₂O (4:1)Improved solubility
Temperature85°CReduced side reactions
Reaction Time18 hoursMaximizes conversion

Q. How should researchers characterize and validate the purity of this boronic ester?

Answer:

  • Spectroscopic Analysis :
    • NMR : ¹H NMR (CDCl₃) should show distinct peaks for the thiazole ring (δ 7.5–8.5 ppm) and methylpiperidine protons (δ 1.2–2.8 ppm). The pinacol methyl groups appear as a singlet near δ 1.3 ppm .
    • HRMS : Confirm molecular ion ([M+H]⁺) matching the calculated mass (C₁₅H₂₄BN₂O₂S: theoretical ~323.19 g/mol) .
  • Purity Assessment : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to detect impurities (<2%) .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled in reactions involving this boronic ester?

Answer: The methylpiperidine moiety introduces stereochemical complexity. To control selectivity:

  • Chiral Ligands : Use (R)- or (S)-BINAP with Pd catalysts to influence enantioselectivity in cross-couplings .
  • Borinic Ester Intermediates : Pre-treat the pinacol ester with nBuLi and TFAA to generate a borinic ester, which enhances E-selectivity in allylations (e.g., 80:20 E:Z ratio) .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor transmetallation pathways, reducing diastereomer formation .

Case Study : In allylboration reactions, switching from pinacol to TFAA-modified borinic esters reversed selectivity from Z- to E-alkenes (95:5) .

Q. How should researchers resolve contradictions in reported reactivity across catalytic systems?

Answer: Conflicting data often arise from variations in:

  • Catalyst Activation : Pd(OAc)₂ requires ligand pre-activation, while PdCl₂(dppf) is pre-ligated, altering reaction kinetics .
  • Atmosphere : Oxygen-sensitive reactions (e.g., with Ni catalysts) require rigorous degassing, whereas Pd systems tolerate mild N₂ sparging .
  • Substrate Stability : The thiazole ring’s electron-deficient nature may lead to side reactions (e.g., hydrolysis) under acidic or aqueous conditions .

Q. Mitigation Strategy :

  • Conduct kinetic studies (UV-Vis or ¹¹B NMR) to monitor boronic ester decomposition in H₂O₂ or protic media .
  • Compare catalytic systems using standardized substrates (e.g., 4-bromotoluene) to isolate variables .

Q. What strategies improve the stability of this compound during storage and handling?

Answer:

  • Storage : Store at –20°C under inert gas (Ar) in anhydrous DMSO or THF to prevent hydrolysis .
  • Handling : Avoid prolonged exposure to moisture or acidic conditions. Use molecular sieves (3Å) in solution to absorb residual H₂O .
  • Decomposition Pathways : The boronic ester hydrolyzes to the boronic acid in aqueous media (t₁/₂ ~6 hours at pH 7), requiring immediate use post-solubilization .

Q. How can computational methods aid in predicting reactivity or designing derivatives?

Answer:

  • DFT Calculations : Model transition states in Suzuki couplings to predict regioselectivity (e.g., para vs. meta substitution) .
  • Molecular Docking : Screen derivatives (e.g., replacing methylpiperidine with morpholine) for binding affinity to target enzymes (e.g., kinase inhibitors) .
  • SAR Studies : Correlate logP (lipophilicity) with cellular permeability using HPLC-derived retention times .

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